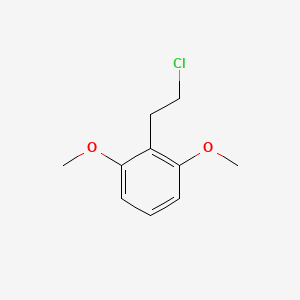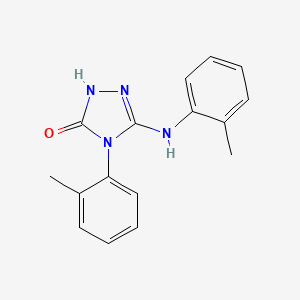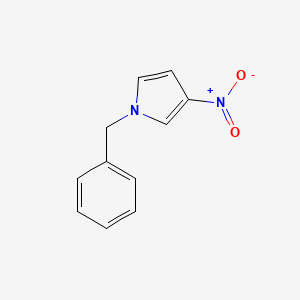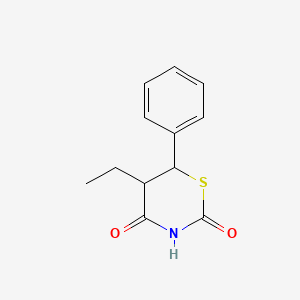![molecular formula C6H4ClN3OS B14002736 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 23576-86-5](/img/structure/B14002736.png)
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
- 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Uniqueness
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific therapeutic applications.
Properties
CAS No. |
23576-86-5 |
|---|---|
Molecular Formula |
C6H4ClN3OS |
Molecular Weight |
201.63 g/mol |
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C6H4ClN3OS/c7-4-3(5(8)11)10-1-2-12-6(10)9-4/h1-2H,(H2,8,11) |
InChI Key |
ZUOVILOJRKDTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)



![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)




![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
